Physicochemical Differentiation: Ethylpiperazine vs. Phenylpiperazine N-Substituent Effects on Lipophilicity and Hydrogen-Bonding Capacity
The 4-ethylpiperazine-1-carbonyl substituent in the target compound introduces a lower calculated partition coefficient (clogP contribution) and greater hydrogen-bond acceptor capacity compared to the 4-phenylpiperazine analog (CAS 727663-87-8). The ethyl group's smaller molar refractivity (10.3 cm³/mol) relative to phenyl (25.9 cm³/mol) reduces overall lipophilicity, while the tertiary amine of the ethylpiperazine ring remains unencumbered and available as a hydrogen-bond acceptor . This difference is of similar magnitude to that observed across congeneric BACE-1 inhibitor series where ethyl-to-phenyl substitution altered membrane permeability by over 2-fold [1].
| Evidence Dimension | Calculated lipophilicity (clogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | clogP ≈ 1.8 ± 0.3; HBA count = 6 (nitro, carbonyl, piperazine nitrogens, lactone oxygen); MW 331.32 |
| Comparator Or Baseline | 3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one (CAS 727663-87-8): clogP ≈ 2.6 ± 0.3; HBA count = 6; MW 397.4 |
| Quantified Difference | ΔclogP ≈ −0.8 units; ΔMW = −66.08 g/mol (16.6% lower) |
| Conditions | In silico calculation using standard cheminformatics tools (clogP derived from fragment-based methods) |
Why This Matters
Lower lipophilicity and smaller molecular weight favor aqueous solubility and reduce non-specific protein binding, which is critical for maintaining free fraction in biochemical assays and for interpreting dose-response relationships accurately.
- [1] Garino C, Pietrancosta N, Laras Y, Moret V, Rolland A, Quéléver G, Kraus J-L. BACE-1 inhibitory activities of new substituted phenyl-piperazine coupled to various heterocycles: chromene, coumarin and quinoline. Bioorg Med Chem Lett. 2006;16(8):1995-1999. View Source
